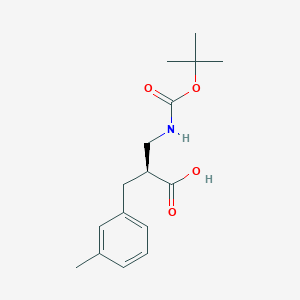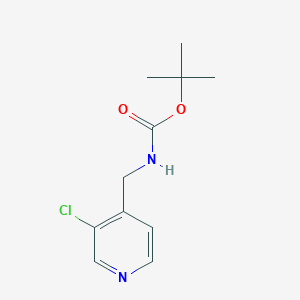
tert-Butyl ((3-chloropyridin-4-yl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl ((3-chloropyridin-4-yl)methyl)carbamate: is an organic compound with the molecular formula C11H15ClN2O2 It is a derivative of pyridine, featuring a tert-butyl carbamate group attached to the 3-chloropyridin-4-yl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((3-chloropyridin-4-yl)methyl)carbamate typically involves the reaction of 3-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors may be employed to enhance the efficiency of the process. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality of the final product .
化学反应分析
Types of Reactions:
Substitution Reactions: tert-Butyl ((3-chloropyridin-4-yl)methyl)carbamate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, which may have different chemical properties and applications.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce various oxidized forms of the compound .
科学研究应用
Chemistry: tert-Butyl ((3-chloropyridin-4-yl)methyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be employed in the development of enzyme inhibitors or as a ligand in receptor binding studies .
Medicine: Its unique structure allows for the exploration of novel therapeutic agents targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and as an intermediate in the synthesis of various chemical products .
作用机制
The mechanism of action of tert-Butyl ((3-chloropyridin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
相似化合物的比较
tert-Butyl carbamate: A simpler analog without the pyridine ring, used as a protecting group in organic synthesis.
tert-Butyl (4-methylpiperidin-4-yl)carbamate: Another related compound with a different heterocyclic ring, used in similar applications.
tert-Butyl (2-chloropyridin-4-yl)carbamate: A closely related compound with a chlorine atom at a different position on the pyridine ring.
Uniqueness: tert-Butyl ((3-chloropyridin-4-yl)methyl)carbamate is unique due to the specific positioning of the chlorine atom on the pyridine ring, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
属性
分子式 |
C11H15ClN2O2 |
|---|---|
分子量 |
242.70 g/mol |
IUPAC 名称 |
tert-butyl N-[(3-chloropyridin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-6-8-4-5-13-7-9(8)12/h4-5,7H,6H2,1-3H3,(H,14,15) |
InChI 键 |
OLYWQYHGQXEGEO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC1=C(C=NC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



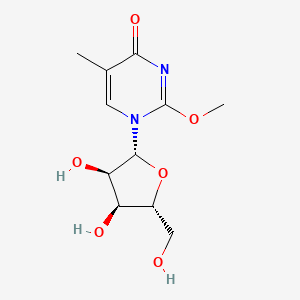
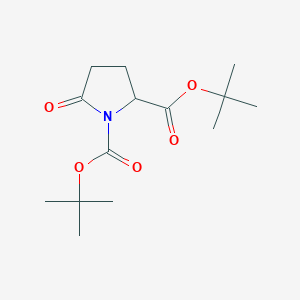
![2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione](/img/structure/B12951680.png)
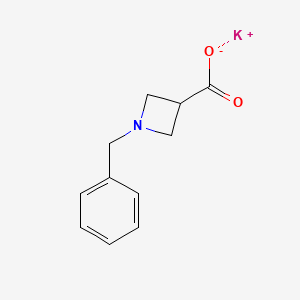


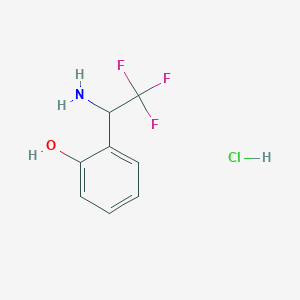
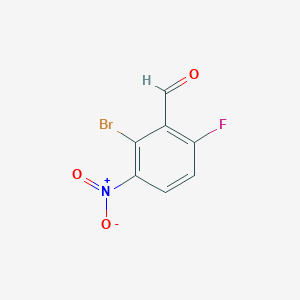
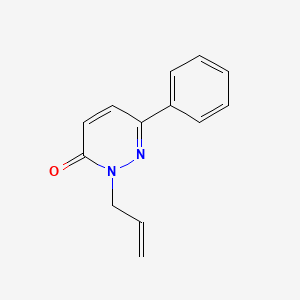

![Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12951729.png)

